molecular formula C9H11NaO3S B7737263 sodium;4-propan-2-ylbenzenesulfonate

sodium;4-propan-2-ylbenzenesulfonate

Cat. No.: B7737263
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
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Description

Contextualization of Alkylbenzenesulfonates as Hydrotropes in Industrial and Environmental Systems

Alkylbenzenesulfonates are a class of organic compounds characterized by a hydrophobic alkylbenzene group and a hydrophilic sulfonate group. This amphiphilic nature, possessing both water-loving and water-fearing properties, makes them effective surfactants. heraproject.com A specific subset of short-chain alkylbenzenesulfonates, including sodium;4-propan-2-ylbenzenesulfonate, are widely recognized as hydrotropes. Hydrotropes are compounds that enhance the solubility of sparingly soluble substances in aqueous solutions. macler.com.br Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are thought to work through a different, more cooperative mechanism of self-aggregation. macler.com.brnih.gov

In industrial settings, hydrotropes are crucial components in a vast array of products. They are used extensively in the formulation of liquid detergents, household and industrial cleaners, and personal care products like shampoos. atamanchemicals.comdolphinpharma.com Their primary function is to act as coupling agents, solubilizers, and viscosity modifiers, ensuring the stability and homogeneity of complex mixtures containing otherwise incompatible ingredients. heraproject.com The presence of hydrotropes allows for the creation of highly concentrated and effective cleaning formulations. atamanchemicals.com

From an environmental perspective, the widespread use of alkylbenzenesulfonates necessitates an understanding of their fate and impact. This compound is known to be aerobically biodegradable, with studies indicating that it is effectively removed during secondary wastewater treatment processes. heraproject.commacler.com.br Its low octanol-water partition coefficient suggests a low potential for bioaccumulation. macler.com.br Research into the environmental profile of these compounds is ongoing, focusing on their biodegradability and potential effects on aquatic and terrestrial ecosystems. heraproject.com

Historical Perspective and Chemical Significance of this compound

The concept of hydrotropy was first described by Carl Neuberg in 1916 to explain the increased aqueous solubility of a solute due to the addition of high concentrations of alkali metal salts of various organic acids. macler.com.brresearchgate.net While the historical timeline of the first specific synthesis of this compound is not extensively documented in readily available literature, its industrial production is closely tied to the development of the synthetic detergent industry. The general method for producing such hydrotropes involves the sulfonation of an aromatic hydrocarbon, in this case, cumene (B47948) (isopropylbenzene), followed by neutralization with a base like sodium hydroxide (B78521). heraproject.comdolphinpharma.compatsnap.com

The chemical significance of this compound lies in its effectiveness as a hydrotrope. Its molecular structure, featuring a compact isopropyl group on the benzene (B151609) ring, provides a balance between hydrophobicity and hydrophilicity that is particularly effective for increasing the solubility of other surfactants and organic compounds in aqueous formulations. macler.com.br It is often compared to other common hydrotropes like sodium xylenesulfonate. While both serve similar functions, sodium cumenesulfonate is noted to have a slightly higher molecular weight, which can influence its solubility and performance under different pH conditions. dolphinpharma.com In some applications, sodium cumenesulfonate has been shown to be a more effective hydrotrope than sodium xylenesulfonate. macler.com.br Its ability to reduce viscosity and increase the cloud point of detergent formulations makes it a valuable and versatile ingredient in the chemical industry.

Scope and Research Objectives in this compound Studies

Contemporary research on this compound is largely focused on elucidating the precise mechanism of its hydrotropic action. A primary objective of these studies is to understand how it enhances the solubility of poorly soluble compounds at a molecular level. nih.govnih.gov Key research areas include:

Self-Aggregation and Minimum Hydrotrope Concentration (MHC): A significant portion of research investigates the self-aggregation behavior of this compound in aqueous solutions. nih.gov Studies aim to determine the minimum hydrotrope concentration (MHC), the point at which self-aggregation begins, and how this concentration is influenced by factors such as temperature. nih.govnih.gov

Molecular Dynamics Simulations: To gain deeper insight into the hydrotropic mechanism, researchers employ classical molecular dynamics simulations. nih.govnih.gov These computational studies model the interactions between this compound molecules, water, and the solute, revealing how the hydrotrope molecules arrange themselves to create a favorable environment for the solubilization of hydrophobic substances. nih.govnih.gov A key finding from these simulations is that above the MHC, sodium cumenesulfonate forms micellar-like aggregates where the hydrophobic tails point inward, creating a core that can encapsulate insoluble molecules. nih.gov

Interaction with Solutes: Research also focuses on the specific interactions between this compound and various solutes. nih.gov This includes studying the encapsulation of hydrophobic molecules within the hydrotrope aggregates and the thermodynamic parameters that govern these interactions. nih.gov

Environmental Fate and Biodegradability: While generally considered biodegradable, ongoing research aims to further characterize the environmental fate of this compound. This includes studying its degradation pathways under different environmental conditions and assessing its potential ecotoxicity. heraproject.com

Applications in New Technologies: Researchers are also exploring the potential of this compound in novel applications, such as in the preparation of cleaning agents for advanced filtration membranes like nanofiltration and reverse osmosis membranes.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₁NaO₃S patsnap.com
AppearanceWhite or yellowish powder/liquid atamanchemicals.com
Solubility in WaterSoluble atamanchemicals.com
BiodegradabilityAerobically biodegradable macler.com.br
Bioaccumulation PotentialLow macler.com.br

Industrial Applications of this compound

ApplicationFunctionSource(s)
Liquid DetergentsHydrotrope, Viscosity Reducer, Coupling Agent atamanchemicals.comdolphinpharma.com
Household CleanersSolubilizer, Stabilizer atamanchemicals.com
Industrial CleanersDegreaser, Solubilizer dolphinpharma.com
Personal Care Products (Shampoos, Body Washes)Foaming Agent, Consistency Enhancer dolphinpharma.com
Agriculture & Textile IndustryIngredient Dispersion dolphinpharma.com
Metal CleaningDegreaser dolphinpharma.com

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Industrial Production of Sodium;4 Propan 2 Ylbenzenesulfonate

Sulfonation Chemistry of Isopropylbenzene (Cumene)

The core of the synthesis is the sulfonation reaction, where a sulfo group (-SO₃H) is attached to the aromatic ring of cumene (B47948). wikipedia.org This reaction is a classic example of electrophilic aromatic substitution. chemistrysteps.com

The sulfonation of cumene follows the general mechanism of electrophilic aromatic substitution. chemistrysteps.com The reaction is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org

The key steps of the mechanism are:

Formation of the Electrophile : In the presence of sulfuric acid, sulfur trioxide (SO₃) becomes protonated to form the highly reactive electrophile, ⁺SO₃H. chemistrysteps.comyoutube.com The SO₃ molecule itself is a strong electrophile due to the partial positive charge on the sulfur atom. youtube.com

Nucleophilic Attack : The electron-rich π system of the cumene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the ⁺SO₃H species. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. chemistrysteps.comyoutube.com

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the newly attached sulfo group. youtube.com This restores the stable aromatic ring and yields the final product, 4-propan-2-ylbenzenesulfonic acid. youtube.com

The isopropyl group on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. Due to the steric hindrance caused by the bulky isopropyl group, the para-substituted product is predominantly formed over the ortho-isomer. chemistrysteps.comresearchgate.net

Achieving high selectivity for the para-isomer (p-sulfonation) is crucial for the industrial production of sodium;4-propan-2-ylbenzenesulfonate. This selectivity is influenced by the choice of sulfonating agent, catalyst, and reaction conditions.

Sulfonating Agents : Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (H₂SO₄·SO₃), and chlorosulfonic acid (ClSO₃H). researchgate.net The use of oleum or sulfur trioxide is prevalent in industrial settings. atamankimya.comgoogle.com The choice of agent impacts reactivity and the formation of side products like sulfones. researchgate.net

Steric Effects : The primary factor driving para-selectivity in the sulfonation of cumene is the steric bulk of the isopropyl group. This bulkiness hinders the approach of the electrophile to the ortho positions, making the para position the more accessible site for substitution. researchgate.net Studies have shown that as the size of the alkyl group on a benzene ring increases (e.g., from methyl to ethyl to isopropyl), the proportion of the ortho-isomer formed during sulfonation decreases. researchgate.net

Reaction Conditions : Temperature and acid concentration also play a role in isomer distribution. Lowering the sulfuric acid concentration can decrease the ortho- to para-isomer ratio. researchgate.net The sulfonation reaction is reversible, and under certain conditions, thermodynamic control can favor the more stable para-isomer. chemistrysteps.comlibretexts.org

ParameterInfluence on p-Sulfonation Selectivity
Steric Hindrance The bulky isopropyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position. researchgate.net
Sulfonating Agent The reactivity of the agent (e.g., SO₃, oleum) affects reaction rate and potential side reactions. researchgate.net
Temperature Can influence the kinetic versus thermodynamic control of the product distribution. researchgate.net
Acid Concentration Lowering the acid concentration can lead to a decrease in the formation of the ortho-isomer relative to the para-isomer. researchgate.net

The sulfonation of aromatic compounds with sulfur trioxide is a rapid and highly exothermic reaction, which necessitates specialized reactor designs for efficient and safe industrial-scale production. chemithon.comasiachmical.com The most common type of reactor used is the multi-tube falling film reactor. asiachmical.comnjweixian.com

Falling Film Reactors (FFRs):

Design : An FFR consists of a bundle of vertical tubes within a shell. The liquid organic feedstock (cumene) is introduced at the top and forms a thin film that flows down the inner walls of the tubes. asiachmical.com Gaseous SO₃, diluted with dry air, is fed into the reactor and reacts with the liquid film. chemithon.com

Heat Management : The high surface-area-to-volume ratio of the thin film allows for excellent heat transfer. asiachmical.com The reactor shell is equipped with cooling jackets through which a coolant (e.g., chilling water) circulates to effectively dissipate the large amount of heat generated by the reaction. chemithon.comnjweixian.com This precise temperature control is critical to prevent side reactions and product degradation. chemithon.com

Efficiency : FFRs provide a short residence time, typically on the order of seconds to minutes, and achieve high conversion rates. asiachmical.com The design ensures "micro scale" mole ratio control, meaning that all molecules of the feedstock are exposed to a consistent amount of SO₃, leading to a high-quality and consistent product. chemithon.com Modern designs feature high-precision distribution systems to ensure a uniform film in each tube, further enhancing product quality and consistency. njweixian.comscribd.com

Reactor TypeKey FeaturesAdvantages for Sulfonation
Multi-Tube Falling Film Reactor - Vertical tubes with internal liquid film flow.- Co-current or counter-current gas flow.- External cooling jacket. asiachmical.comnjweixian.com- Excellent heat and mass transfer.- Precise temperature control.- High conversion and product quality.- Safe handling of highly reactive SO₃. chemithon.comasiachmical.com
Batch Stirred-Tank Reactor - Glass-lined or stainless steel vessel.- Agitator for mixing.- Heating and cooling coils/jackets. chemithon.com- Suitable for smaller scale production.- Can be used with agents like chlorosulfonic acid.- Requires careful control of reagent addition to manage heat. chemithon.com

Neutralization and Purification Processes for this compound

Following the sulfonation of cumene, the resulting 4-propan-2-ylbenzenesulfonic acid must be neutralized and purified to obtain the final product in its desired form and purity.

The acidic product from the sulfonation reactor is converted to its sodium salt through a neutralization step. atamankimya.com

Neutralization : The 4-propan-2-ylbenzenesulfonic acid is reacted with a sodium base, most commonly sodium hydroxide (B78521) (NaOH) solution. atamankimya.comdolphinpharma.comcapitalresin.com This acid-base reaction is also exothermic and requires cooling to control the temperature. The neutralization is typically carried out in water, as the resulting sodium salt is highly water-soluble. atamankimya.com C₉H₁₁SO₃H + NaOH → C₉H₁₁NaO₃S + H₂O

By-product Formation : A significant by-product of this process is sodium sulfate (B86663) (Na₂SO₄). atamankimya.com It can form if excess sulfuric acid or oleum is used as the sulfonating agent, which is then neutralized along with the desired sulfonic acid. The amount of sodium sulfate in the final product can be substantial, particularly in processes using oleum. chemithon.com The presence of this inorganic salt can affect the properties and applications of the final product. chemithon.com

One patented method to reduce inorganic sulfate involves using concentrated sulfuric acid and azeotropically removing the water formed during the reaction, which drives the reaction to completion and minimizes residual acid. The unreacted cumene is then removed by vacuum distillation before neutralization. google.com

To meet quality specifications for various applications, the crude this compound solution or solid must be purified. The primary goal is often the removal of inorganic salts like sodium sulfate and any unreacted organic materials. atamankimya.com

Recrystallization : This is a common method for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent (such as water) at an elevated temperature and then cooled to allow the desired sodium sulfonate to crystallize, leaving impurities in the mother liquor. researchgate.net

Solvent Extraction : Post-processing can involve solvent extraction to remove organic impurities, such as sulfones, which are by-products of the sulfonation reaction. atamankimya.com

Slurry Washing : A method for purifying solid aryl sulfonates involves creating a slurry of the impure solid in a limited amount of water. google.com This process preferentially dissolves the more soluble impurities (like inorganic salts) into the aqueous phase, allowing for the separation of a purified solid phase. google.com

Chromatographic Methods : For achieving very high purity, techniques like ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) can be employed to separate the desired sulfonate from impurities. google.comtubitak.gov.tr Solid-phase extraction (SPE) using C18 cartridges is also used to isolate and clean up alkylbenzene sulfonates from complex mixtures. tubitak.gov.tr

Distillation/Rectification : In some processes, distillation or rectification of the sulfonic acid mixture prior to neutralization can be used to remove impurities and sulfuric acid. epo.org

Purification TechniqueDescriptionTarget Impurities
Recrystallization Dissolving the crude product in a hot solvent and cooling to form purified crystals. researchgate.netInorganic salts, organic by-products.
Slurry Washing Suspending the impure solid in a minimal amount of water to dissolve impurities. google.comHighly soluble inorganic salts (e.g., Sodium Sulfate).
Solvent Extraction Using a solvent to selectively remove specific impurities from the product. atamankimya.comOrganic by-products (e.g., sulfones).
Chromatography Separating components based on their differential partitioning between a stationary and mobile phase. tubitak.gov.trClose-boiling isomers, trace impurities.

Green Chemistry Principles in this compound Manufacturing

The industrial production of this compound is increasingly influenced by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances markwideresearch.com. This shift is driven by both regulatory pressures and a growing market demand for environmentally friendly and sustainable products markwideresearch.com. Key areas of focus in the manufacturing process, which involves the sulfonation of cumene followed by neutralization with sodium hydroxide, include improving atom economy, minimizing waste, enhancing energy efficiency, utilizing sustainable feedstocks, and reducing the reliance on hazardous reagents and solvents markwideresearch.comerasm.org.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound, the primary reaction is the sulfonation of cumene. Traditional methods often utilize sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent erasm.org.

Sulfonation with sulfuric acid presents challenges to atom economy because it produces water as a byproduct. This dilution effect necessitates the use of a large excess of the acid to drive the reaction to completion, leading to significant waste streams that require neutralization researchgate.net.

A more atom-economical approach is the use of sulfur trioxide (SO₃) as the sulfonating agent rscspecialitychemicals.org.uk. The direct reaction of gaseous SO₃ with cumene is stoichiometric and does not produce water, thus avoiding the dilution issue and the need for a large excess of reagent chemithon.com. This method significantly reduces waste generation. Further advancements include using SO₃ in liquid sulfur dioxide (SO₂), which acts as a reaction moderator. This process can achieve a nearly zero E-factor (a measure of waste produced per kilogram of product), as the SO₂ can be easily evaporated and recycled researchgate.netrscspecialitychemicals.org.uk.

Comparison of Sulfonating Agents and their Environmental Impact

Sulfonating Agent Atom Efficiency E-Factor (Environmental Factor) Key Disadvantages
Sulfuric Acid (H₂SO₄) Lower High Generates water, requiring excess acid and creating large waste streams researchgate.net.
Oleum (H₂SO₄/SO₃) Moderate Moderate Still produces sulfuric acid waste, though less than H₂SO₄ alone chemithon.com.
Sulfur Trioxide (SO₃) High Low Highly reactive, requiring specialized equipment for control rscspecialitychemicals.org.ukchemithon.com.
SO₃ in liquid SO₂ Very High Nearly Zero Requires low-temperature conditions and handling of volatile SO₂ researchgate.netrscspecialitychemicals.org.uk.

Waste minimization strategies also focus on recycling and resource recovery. In aqueous sulfonation processes, multi-effect evaporators can be employed to recover and recycle 85-95% of the water, significantly reducing steam consumption asiachmical.com. Furthermore, implementing process modifications based on a Waste Reduction Algorithm (WAR) in the production of the feedstock, cumene, can reduce potential environmental impacts by nearly 30% stmjournals.in.

Energy Efficiency and Sustainable Feedstock Considerations

A crucial aspect of energy efficiency is the recovery and reuse of waste heat. Heat recovered from the sulfonation reactor can be used to pre-heat feedstocks or generate steam, potentially reducing energy costs in a typical sulfonation plant by 10–15% asiachmical.com. Additionally, upgrading equipment such as pumps and agitators to high-efficiency motors with variable frequency drives (VFDs) can cut electricity consumption by 20–30% asiachmical.com. The use of VFD blowers to supply air for sulfur burning in SO₃ production ensures a constant flow with varying pressure, leading to significant energy savings atlascopco.com.

From a feedstock perspective, cumene is traditionally derived from petrochemical sources, specifically the Friedel-Crafts alkylation of benzene with propylene atamanchemicals.com. The production of these raw materials is a major contributor to the primary energy demand and global warming potential of this compound manufacturing erasm.org. Green chemistry principles encourage the exploration of bio-based feedstocks. Lignocellulosic biomass, a renewable and abundant resource, is being investigated as an alternative source for aromatic compounds like cumene mdpi.comresearchgate.net. Hydrotropic compounds, including this compound itself, are being used to fractionate lignocellulose into its components (lignin, cellulose (B213188), hemicellulose), which can then be converted into valuable chemicals mdpi.comresearchgate.net. This creates a potential circular economy pathway where the product aids in the generation of its own sustainable feedstock.

Energy Saving Measures in Sulfonation Processes

Technology/Strategy Potential Energy Savings Area of Application
Waste Heat Recovery 10-15% reduction in energy costs Pre-heating feedstocks, steam generation asiachmical.com.
High-Efficiency Motors with VFDs 20-30% reduction in electricity consumption Pumps, agitators asiachmical.com.
VFD Screw Blowers High specific energy requirement efficiency Air supply for SO₃ production atlascopco.com.

Reducing Hazardous Reagents and Solvents

A key goal of green chemistry is to move away from hazardous substances. In sulfonation, reagents like chlorosulfonic acid are effective but produce corrosive hydrochloric acid and sulfuric acid as waste, making them environmentally undesirable researchgate.net. The industry has largely shifted to using SO₃, which is more atom-economical and produces less hazardous waste chemithon.comenviro.wiki. Generating SO₃ on-site by burning sulfur is considered safer than transporting and storing large quantities of liquid SO₃ or oleum chemithon.com.

The choice of solvent is another critical consideration. While many sulfonation reactions aim to be solvent-free, post-reaction processing, such as purification, can involve solvents erasm.org. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives. Research into greener solvents has identified replacements for hazardous substances like dichloromethane (DCM) and other common polar aprotic solvents usc.edumdpi.com. For instance, mixtures of ethyl acetate and ethanol can often replace DCM in chromatographic purification usc.edu. While direct application to this compound purification needs specific process evaluation, the principle of solvent replacement is a key strategy. The use of hydrotropic solutions, including aqueous solutions of this compound itself, for extractions and separations in other processes points towards innovative, water-based systems that can eliminate the need for volatile organic solvents entirely ipb.pt.

Fundamental Mechanistic Studies of Sodium;4 Propan 2 Ylbenzenesulfonate in Solution Dynamics

Molecular Interactions and Aggregation Behavior

Sodium;4-propan-2-ylbenzenesulfonate, commonly known as sodium cumenesulfonate (SCS), is a hydrotrope, an amphiphilic compound with a unique molecular structure consisting of a hydrophilic sulfonate group and a hydrophobic isopropylbenzene moiety. atamankimya.com This structure allows it to increase the solubility of sparingly soluble organic substances in aqueous solutions. atamankimya.com Unlike typical surfactants, its hydrophobic part is short and bulky, which leads to distinct aggregation behavior and interactions in solution.

Self-Aggregation and Non-Micellar Aggregate Formation

This compound exhibits self-aggregation in aqueous solutions, though these aggregates differ from the typical spherical or rod-like micelles formed by conventional surfactants. atamankimya.com The nature of these aggregates is often described as non-micellar or pre-micellar. The aggregation is a cooperative process driven by hydrophobic interactions between the isopropylbenzene groups and electrostatic interactions between the sulfonate headgroups and counterions.

Research has shown that the interaction of this compound with other surfactants can lead to the formation of mixed aggregates with distinct geometries. researchgate.net For instance, when mixed with the cationic surfactant Cetyl trimethylammonium bromide (CTAB), this compound promotes the formation of long, rod-shaped mixed micelles. researchgate.net In contrast, when combined with the anionic surfactant Sodium dodecyl sulfate (B86663) (SDS), it forms smaller, elongated ellipsoidal mixed micelles. researchgate.net In this latter case, this compound molecules partially replace SDS molecules within the aggregate structure. researchgate.net This demonstrates that this compound does not merely act as a solvent additive but actively participates in the aggregate structure.

Table 1: Effect of this compound on the Aggregation Behavior of Surfactants

This table summarizes the observed changes in micellar structure when this compound (SCS) is mixed with other surfactants, based on findings from Small Angle Neutron Scattering (SANS) studies.

Interacting Surfactant Resulting Aggregate Structure with SCS Key Observations
Cetyl trimethylammonium bromide (CTAB) Long, rod-shaped mixed micelles Dramatic increase in the aggregation number of CTAB. researchgate.net
Sodium dodecyl sulfate (SDS) Smaller, elongated ellipsoidal mixed micelles Partial replacement of SDS molecules by SCS molecules in the aggregate. researchgate.net

Influence on Critical Micelle Concentration (CMC) of Surfactant Systems

Hydrotropes like this compound can significantly influence the critical micelle concentration (CMC) of conventional surfactants. The CMC is a key parameter that indicates the onset of micelle formation and is correlated with properties like surface tension reduction and detergency. researchgate.net The addition of a hydrotrope to a surfactant solution typically alters the solvent properties and the interactions between surfactant monomers.

The presence of salts or other additives can decrease the electrostatic repulsion between the charged head groups of ionic surfactants, which generally leads to a lower CMC. nih.gov By participating in the formation of mixed micelles, as seen with CTAB and SDS, this compound can either increase or decrease the CMC of the primary surfactant depending on the specific interactions. researchgate.net For ionic surfactants, the incorporation of the hydrotrope into the micelle can reduce the charge density at the micellar surface, thereby lowering the repulsion between headgroups and favoring aggregation at a lower concentration.

Phase Behavior and Rheological Modification in Aqueous Systems

This compound is widely used in commercial and industrial formulations to modify their phase behavior and rheological properties. atamankimya.com Its ability to act as a coupling agent, solubilizer, and viscosity modifier makes it a versatile ingredient in complex multi-component systems. atamankimya.cominnospec.com

Viscosity Reduction in Concentrated Formulations

In highly concentrated surfactant solutions, extensive micellar growth and entanglement can lead to a sharp increase in viscosity, forming gel-like structures. This high viscosity can be problematic for processing and application. This compound is effectively used to reduce the viscosity of these concentrated systems. atamankimya.com It acts as a "desolubilizer" or rheology modifier, disrupting the highly ordered, viscosity-building micellar structures. nouryon.com By interfering with the packing of the primary surfactant molecules and altering the shape and size of the aggregates, it breaks down the entangled network, leading to a more fluid and manageable product. atamankimya.comnouryon.com

Table 2: Influence of this compound on Formulation Properties

This table outlines the functional roles of this compound as a hydrotrope in modifying key physical properties of aqueous formulations.

Property Modified Effect of this compound Primary Application Benefit
Cloud Point (of non-ionic surfactants) Increases the cloud point temperature. atamankimya.cominnospec.com Enhances formulation clarity and stability at higher temperatures. atamankimya.com
Viscosity (of concentrated surfactants) Reduces viscosity. atamankimya.comnouryon.com Prevents gelling and improves handling of concentrated liquid products. atamankimya.com
Solubility Increases the solubility of sparingly soluble components. atamankimya.com Allows for the creation of stable, homogenous multi-component formulations. atamankimya.com

Spectroscopic and Scattering Techniques for Probing Solution Structures

The behavior of this compound in solution, particularly its self-aggregation and interaction with other solutes, is fundamental to its role as a hydrotrope. Spectroscopic and scattering techniques are indispensable tools for elucidating the structural organization of its molecules in aqueous environments. These methods provide insights into the formation, size, shape, and interaction of aggregates on a molecular and mesoscopic scale.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within a molecule. nih.govresearchgate.net For this compound, 1H NMR can track changes in the chemical shifts of the protons on the aromatic ring and the isopropyl group as a function of concentration. As molecules begin to aggregate, the electronic environment around these protons changes, leading to shifts in their resonance frequencies. This effect is particularly useful for identifying the onset of aggregation and characterizing the nature of intermolecular interactions. For instance, a noticeable downfield or upfield shift in the aromatic proton signals upon increasing concentration can indicate π-π stacking interactions between the benzene (B151609) rings of adjacent molecules. Similarly, 23Na NMR can be employed to study the environment of the sodium counter-ions, providing information on the degree of ion binding to the aggregates. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound in D₂O This table presents hypothetical data to illustrate expected trends in chemical shifts with increasing concentration, signaling the onset of molecular aggregation.

Concentration (mol/L) Aromatic Protons (δ, ppm) Isopropyl CH (δ, ppm) Isopropyl CH₃ (δ, ppm)
0.01 7.65 3.15 1.25
0.10 7.62 3.13 1.24
0.50 7.55 3.08 1.21
1.00 7.48 3.02 1.18

Small-angle scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), are premier methods for determining the structure of materials on a mesoscopic scale of approximately 1 to 100 nm. wikipedia.org SANS is particularly well-suited for studying hydrogen-containing materials like surfactants in solution. ias.ac.in The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. ias.ac.in This scattering pattern contains information about the size, shape, and arrangement of any aggregates or micelles present in the solution. ias.ac.innih.gov

A key advantage of SANS is the ability to use contrast variation. wikipedia.orgmdpi.com By substituting hydrogen (H) with its isotope deuterium (B1214612) (D) in either the solvent (e.g., using D₂O instead of H₂O) or the solute, researchers can selectively highlight different components of the system. ias.ac.in This allows for a detailed analysis of the aggregate structure, such as the conformation of the hydrophobic tails and the hydration of the hydrophilic head groups. SANS studies on related anionic surfactants like sodium alkylbenzenesulfonates have revealed transitions from spherical to cylindrical micelles and even to more complex structures like vesicles with changes in concentration, temperature, or the addition of salt. rsc.org

Dynamic Light Scattering (DLS) is another valuable technique used to measure the size of particles in a solution. DLS analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. ias.ac.in From these fluctuations, the hydrodynamic radius of the aggregates can be determined. This method is effective for monitoring changes in micellar size and distribution in response to varying solution conditions. ias.ac.in For instance, DLS has been used to study the effect of adding different salts on the micellar properties of sodium dodecylbenzene (B1670861) sulphonate, a structurally similar surfactant. ias.ac.in

Together, these techniques provide a comprehensive picture of the solution behavior of this compound. NMR offers a view of the local molecular interactions, while SANS and DLS reveal the larger-scale aggregate structures and their dynamics.

Table 2: Typical Aggregation Parameters for Anionic Alkylbenzene Sulfonate Surfactants Determined by Scattering Techniques This table compiles representative research findings for surfactants structurally related to this compound, illustrating the type of data obtained from scattering experiments. rsc.orgias.ac.in

Parameter Technique Condition Typical Value
Critical Micelle Concentration (CMC) Surface Tensiometry, DLS In water, 25°C 0.5 - 1.5 g/L
Aggregation Number (Nagg) SANS, Fluorescence Above CMC 40 - 80
Micelle Shape SANS Low concentration Spherical
Micelle Shape SANS High concentration / Salt added Ellipsoidal / Cylindrical

Environmental Fate, Transport, and Remediation of Sodium;4 Propan 2 Ylbenzenesulfonate

Environmental Distribution and Persistence

Sodium;4-propan-2-ylbenzenesulfonate, also known as sodium cumenesulfonate, is an anionic surfactant widely used as a hydrotrope in detergent and cleaning products. erasm.org Its environmental distribution is largely dictated by its high water solubility and use pattern, which primarily involves release into wastewater streams. industrialchemicals.gov.au As a hydrotrope, it increases the solubility of other, less soluble organic compounds in aqueous formulations. atamankimya.com

The compound is considered to be readily biodegradable, with studies showing high levels of degradation in standard tests. interchimie.fr For instance, one study reported a 94.4% biodegradation rate based on the OECD 302B test. interchimie.fr Its potential for bioaccumulation is considered not significant, with a reported partition coefficient (Log Pow) of 1.1. interchimie.fr However, another source reports a log Kow of -1.5, which would also indicate a low potential for bioaccumulation. erasm.org Due to its high water solubility (330 g/L) and mobility, there is a possibility of contamination of soil and riverbeds. erasm.orginterchimie.fr Available models and literature suggest that alkylbenzene sulfonates like sodium cumenesulfonate are likely to biodegrade rapidly in soil environments. epa.gov

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Weight 222.24 g/mol erasm.org
Water Solubility 330 g/L erasm.org
Vapour Pressure 1.09x10⁻⁹ Pa at 25°C erasm.org
Octanol/Water Partition Coefficient (log Kow) -1.5 to 1.1 erasm.orginterchimie.fr

Sorption and Desorption Dynamics in Environmental Matrices

The environmental mobility of this compound is significantly influenced by sorption and desorption processes in soil and sediment. mdpi.com As an anionic surfactant, it is expected to be mobile in soil due to its high water solubility. epa.gov However, like other linear alkylbenzene sulfonates (LASs), it will rapidly and reversibly partition to sludge and the organic carbon fraction in sediments. industrialchemicals.gov.au This partitioning is a key process in wastewater treatment facilities, where a significant portion of the compound is removed from the water phase through sorption onto sludge solids. nih.gov

The extent of this partitioning can be quantified by the sludge partitioning constant (Kp). For a representative C12 LAS, a measured Kp value of 3,210 L/kg has been reported, indicating a strong tendency to associate with solids. industrialchemicals.gov.au The sorption process is dynamic and influenced by factors such as the concentration of total solids in the system. nih.gov Desorption can also occur, potentially remobilizing the compound, though the strong sorption affinity suggests this may be limited, particularly in environments with high organic matter content. industrialchemicals.gov.aumdpi.com

Table 2: Sorption Parameter for a Representative Linear Alkylbenzene Sulfonate (LAS)

Parameter Value Compound Matrix Source
Sludge Partitioning Constant (Kp) 3,210 L/kg C12 LAS Sewage Sludge industrialchemicals.gov.au

Biodegradation Pathways and Microbial Metabolism

Aerobic and Anaerobic Degradation Mechanisms

Aerobic Degradation: Under aerobic conditions, such as those found in the activated sludge process of wastewater treatment plants and the upper layers of soils and sediments, this compound is efficiently degraded. industrialchemicals.gov.aunih.govresearchgate.net The degradation of linear alkylbenzene sulfonates (LAS) follows a well-established pathway:

Omega-oxidation: The process begins at the terminal methyl group of the alkyl side chain, which is oxidized. researchgate.net

Beta-oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by the sequential cleavage of two-carbon units. researchgate.net This process continues until the chain is shortened, leading to the formation of sulfophenylcarboxylate (SPC) intermediates. researchgate.net

Ring Cleavage and Desulfonation: The aromatic ring of the SPC intermediates is then hydroxylated and subsequently cleaved, often through an ortho-cleavage route. researchgate.netnih.gov The sulfonate group is removed as sulfite, which is then oxidized to sulfate (B86663). nih.gov

Anaerobic Degradation: In contrast to its rapid aerobic degradation, this compound and other LASs are generally considered resistant to biodegradation under anaerobic conditions. nih.govresearchgate.net In anaerobic digesters used for sewage sludge stabilization, the concentration of LAS often increases on a dry matter basis, not because it is being produced, but because other organic solids are being degraded and removed while the LAS persists. nih.gov

However, some studies have shown that limited biotransformation can occur under specific anaerobic conditions. In an upflow anaerobic sludge blanket (UASB) reactor, up to 37% biodegradation was observed under thermophilic conditions, with benzaldehyde (B42025) identified as a metabolic intermediate. nih.gov This suggests that while complete mineralization is unlikely, some initial breakdown steps are possible, though these processes are significantly inhibited compared to aerobic pathways. nih.govresearchgate.net

Identification of Microbial Consortia and Key Enzymes Involved

The complete biodegradation of this compound is carried out by complex microbial consortia, where different species perform specialized steps in the degradation pathway. researchgate.net Several bacterial genera have been identified as key players in the breakdown of alkylbenzene sulfonates.

Table 3: Key Microbial Genera in Alkylbenzene Sulfonate Degradation

Genus Role Source
Pseudomonas Predominantly involved in overall surfactant degradation. researchgate.net
Bacillus Capable of metabolizing the alkyl, aryl, and sulfonate moieties. nih.gov
Comamonas Degrades sulfophenylcarboxylate (SPC) intermediates. researchgate.net

The metabolic processes are driven by a series of specific enzymes that catalyze each step of the breakdown. The identification of these enzymes provides insight into the biochemical mechanisms of degradation.

Table 4: Key Enzymes in Alkylbenzene Sulfonate Biodegradation

Enzyme Function Source
Acyl-CoA Synthetase Activates the alkyl side chain for β-oxidation. nih.gov
Acyl-CoA Dehydrogenase An enzyme in the β-oxidation pathway. nih.gov
Desulphonating Enzyme Cleaves the sulfonate group from the aromatic ring. nih.gov
Alkylsulfatase Removes the sulfate/sulfonate moiety, converting the surfactant to the corresponding alcohol. researchgate.net
Baeyer-Villiger Monooxygenases (BVMOs) Involved in the oxidation and cleavage of the aromatic ring structure. researchgate.net

Engineered Remediation Strategies for Contaminated Waters

Given its widespread use, strategies for removing this compound from contaminated water are primarily focused on enhancing the processes within wastewater treatment plants (WWTPs). nih.gov The removal efficiency of sulfonamides and related compounds in engineered ecosystems can be significantly improved by optimizing operating conditions and employing advanced treatment systems. nih.gov

For sites with soil and water contamination, several engineered remediation strategies can be applied. One approach involves chemical treatment to address the effects of the sodium salt on soil structure. The application of calcium-containing amendments, such as gypsum (calcium sulfate) or calcium nitrate, can help remediate sodium-impacted soils. nd.gov The calcium ions replace the sodium ions on soil particles, which reduces soil dispersion and improves water infiltration, thereby facilitating the flushing of the soluble contaminant. nd.gov

Integrated approaches that combine biological and engineering methods are also promising. Low-Impact Development (LID) strategies can be used for stormwater and industrial effluent treatment. nih.gov Such systems might involve passing contaminated water through porous pavement materials that filter the water and direct it to subsurface zones where phytoremediation can occur. nih.gov Phytoremediation using robust, fast-growing trees like hybrid poplar and aspen species can be effective for taking up organic pollutants from the subsurface water. nih.gov Biosurfactants are also being explored as a "green chemistry" tool for the remediation of organic pollutants. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants, such as this compound, which are often resistant to conventional treatment methods. These processes are fundamentally based on the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide array of organic compounds. The application of AOPs can lead to the partial or complete mineralization of the target pollutant into smaller, less harmful substances like carbon dioxide, water, and inorganic ions.

Several AOPs have been investigated for the degradation of alkylbenzene sulfonates. Key methods include Fenton and photo-Fenton processes, ozonation, and photocatalysis.

Photo-Fenton Process: This process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in the presence of UV light to generate hydroxyl radicals. Studies on compounds structurally similar to this compound have demonstrated the efficacy of this method. For instance, the degradation of sodium p-cumenesulfonate (SCS) has been achieved using photoelectrochemical methods, which involve radical generation. Total mineralization of SCS was reported within 135 minutes under specific laboratory conditions. The efficiency of the photo-Fenton process is highly dependent on parameters such as pH, with an acidic pH of around 3 being optimal, and the concentrations of iron and hydrogen peroxide.

Photocatalysis: This AOP typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates the requisite hydroxyl radicals for oxidation. While specific studies on this compound are limited, research on other persistent organic pollutants has shown that photocatalysis is a viable degradation method.

The following table summarizes the key findings and typical operational parameters for various AOPs relevant to the degradation of alkylbenzene sulfonates.

AOP MethodKey ParametersDegradation EfficiencyNotes
Photo-Fenton Acidic pH (~3), Fe²⁺/Fe³⁺ catalyst, H₂O₂High mineralization rates achievable.Efficiency is sensitive to pH and reagent concentrations.
Ozonation Ozone dose, temperature, initial pollutant concentrationEffective, with efficiency increasing at higher temperatures and lower initial concentrations.Can lead to the formation of various intermediate byproducts.
Photoelectrochemical Oxidation Current intensity, electrolyte compositionTotal mineralization of sodium p-cumenesulfonate demonstrated.Energy consumption can be a consideration.

Wastewater Treatment Plant (WWTP) Removal Efficiency and Sludge Management

The removal of this compound in Wastewater Treatment Plants (WWTPs) is a critical factor in determining its environmental concentration. As a type of alkylbenzene sulfonate, its fate in WWTPs is primarily governed by biodegradation and sorption to sludge. While linear alkylbenzene sulfonates (LAS) are known to be readily biodegradable under aerobic conditions, with removal efficiencies often exceeding 98%, the branched structure of compounds like this compound can influence their degradability.

The efficiency of removal can vary significantly based on the type of treatment process employed. Activated sludge processes, which are common in municipal WWTPs, generally show high removal rates for LAS. For instance, studies on various full-scale WWTPs have reported removal efficiencies of 99.3% for activated sludge, 98.5% for lagoons, and 77.4% for trickling filter facilities. Although specific data for this compound is sparse, its classification as a readily biodegradable substance suggests it is efficiently removed in WWTPs and does not persist in water bodies under normal discharge conditions.

A significant pathway for the removal of alkylbenzene sulfonates from the aqueous phase in WWTPs is through adsorption to sewage sludge. The hydrophobic nature of the alkylbenzene portion of the molecule promotes this partitioning. Monitoring of a pilot-scale activated sludge plant for a C12-homologue of LAS revealed that 92-98% of the compound was adsorbed to the sludge. Despite this high degree of sorption, biodegradation remained the primary removal mechanism, indicating that the adsorbed fraction is also bioavailable.

The management of the resulting sludge is a crucial consideration. Sludge that has undergone anaerobic digestion may contain higher concentrations of less-degraded compounds compared to sludge from aerobic treatment processes. The application of this sludge to agricultural land can introduce the compound into the terrestrial environment. However, the ready biodegradability of this compound suggests a low potential for long-term accumulation and risk in soil environments.

The following table provides a general overview of the removal efficiencies for related alkylbenzene sulfonates in different WWTP technologies and their concentrations in sludge.

WWTP TechnologyTypical Removal Efficiency (%)Fate in Sludge
Activated Sludge >99%High adsorption, but the adsorbed fraction is readily biodegradable.
Trickling Filter ~77%Lower removal efficiency can lead to higher effluent concentrations.
Oxidation Ditch ~98%Effective removal through biodegradation.
Aerated Lagoon ~98%High removal efficiency in aerobic conditions.

Monitoring and Analytical Challenges in Environmental Matrices

The effective monitoring of this compound in environmental matrices like water and sludge is essential for understanding its fate and potential impact. However, this process is fraught with several analytical challenges that can affect the accuracy and reliability of the data.

Sample Preparation and Extraction: A primary challenge lies in the extraction of the compound from complex environmental samples. For aqueous samples, a pre-concentration step is typically necessary due to the low environmental concentrations. Solid-phase extraction (SPE) is a widely used technique for this purpose, often employing hydrophilic-lipophilic-balanced (HLB) polymeric sorbents. The efficiency of SPE can be influenced by the sample pH, with studies on similar compounds showing optimal recoveries at acidic pH. For solid matrices like sewage sludge, more rigorous extraction techniques such as microwave-assisted extraction (MAE) are employed to desorb the analyte from the solid particles. MAE offers advantages over traditional methods like Soxhlet extraction by reducing solvent consumption and extraction time.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the determination of alkylbenzene sulfonates. LC-MS/MS provides high sensitivity and selectivity, which is crucial for detecting trace levels of the compound in complex mixtures. The separation of various isomers of alkylbenzene sulfonates can be challenging. Specialized polymer-based reversed-phase columns can be more effective than standard C18 columns, as they can quantify compounds based on their alkyl chain length without separating the isomers, simplifying the analysis.

Matrix Effects: One of the most significant challenges in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For complex samples like sewage sludge, matrix effects are a major concern. To mitigate this, strategies such as the use of isotopically labeled internal standards, matrix-matched calibration curves, or extensive sample clean-up are necessary. Evaluating the matrix effect is a critical step in method validation for environmental analysis.

Method Validation and Availability of Standards: The development of robust analytical methods requires thorough validation, including assessment of recovery, precision, and linearity. The availability of certified reference materials and analytical standards for branched isomers like this compound can be limited compared to their linear counterparts, posing a challenge for accurate calibration and quality control.

The table below summarizes the key challenges and the common analytical approaches used to address them.

Analytical StepChallengeCommon Approach/Technique
Sample Extraction (Water) Low concentrations, complex matrixSolid-Phase Extraction (SPE) with polymeric sorbents (e.g., HLB).
Sample Extraction (Sludge) Strong adsorption to solidsMicrowave-Assisted Extraction (MAE).
Chromatographic Separation Isomer co-elutionHPLC with specialized polymer-based columns (e.g., RSpak DE-213).
Detection & Quantification Low concentrations, need for specificityLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Accuracy & Precision Matrix effects (ion suppression/enhancement)Use of isotopically labeled internal standards, matrix-matched calibration.

Advanced Analytical Methodologies for Sodium;4 Propan 2 Ylbenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of sodium;4-propan-2-ylbenzenesulfonate from various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC) are routinely utilized, each with specific advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Coupled Detectors

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where the compound is separated based on its hydrophobicity.

A common approach involves using a C18 or other suitable reversed-phase column with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov To enhance the retention and peak shape of the anionic sulfonate, an acidic modifier like phosphoric acid or formic acid is often added to the mobile phase. nih.govresearchgate.netyoutube.com For instance, a reversed-phase HPLC method can utilize a mobile phase of acetonitrile and water with phosphoric acid. nih.govresearchgate.netyoutube.com When coupling with mass spectrometry, volatile mobile phase additives like formic acid are preferred over non-volatile ones like phosphoric acid. nih.govresearchgate.netyoutube.com

Ion-pair chromatography is a powerful variation of reversed-phase HPLC for analyzing ionic compounds like this compound. odu.edunih.gov This technique involves adding an ion-pairing reagent, such as a tetraalkylammonium salt, to the mobile phase. The ion-pairing reagent forms a neutral ion pair with the sulfonate analyte, which can then be retained and separated on a conventional reversed-phase column. nih.govresearchgate.net The choice of the ion-pairing reagent and its concentration is crucial for achieving the desired separation. nih.gov

Commonly used detectors for HPLC analysis of this compound include:

UV-Vis Detectors: The aromatic ring in the compound allows for detection by UV-Vis spectrophotometry.

Fluorescence Detectors: While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity. thegoodscentscompany.comnih.govchemicalbook.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. thegoodscentscompany.com A limit of quantification (LOQ) of 0.5 µg/L has been reported for the analysis of sodium p-cumene sulphonate in water using HPLC-MS. thegoodscentscompany.com

Table 1: HPLC Methods for Sulfonated Compounds

TechniqueStationary PhaseMobile Phase ComponentsDetectorKey AdvantagesCitation
Reversed-Phase HPLCC18, Newcrom R1Acetonitrile, Water, Phosphoric/Formic AcidUV-Vis, MSGood for routine analysis and quality control. nih.gov, researchgate.net, youtube.com, nih.gov
Ion-Pair HPLCReversed-Phase (e.g., C18)Acetonitrile, Water, Ion-Pairing Reagent (e.g., tetraalkylammonium salt)UV-Vis, MSExcellent for separating ionic analytes on standard RP columns. odu.edu, nih.gov, researchgate.net
HPLC with Fluorescence DetectionReversed-Phase (e.g., C18)Acetonitrile, Water, BufferFluorescenceHigh sensitivity and selectivity, especially after derivatization. thegoodscentscompany.com, nih.gov, chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound is a salt and is non-volatile, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative.

Common derivatization approaches for sulfonic acids include:

Esterification: Conversion of the sulfonic acid to its corresponding methyl ester is a potential derivatization method.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Once derivatized, the analyte can be separated on a GC column, typically a capillary column with a non-polar stationary phase, and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and allows for the identification of the analyte based on its mass spectrum and retention time. While general principles of derivatization for acidic compounds are well-established, specific, validated methods for the derivatization of this compound for GC-MS analysis are not extensively documented in publicly available literature.

Ion Chromatography (IC) for Sulfate (B86663) and Related Ions

Ion chromatography (IC) is the preferred method for the determination of inorganic anions, such as sulfate, which can be a process-related impurity in the production of this compound. IC is also capable of separating and quantifying the 4-propan-2-ylbenzenesulfonate anion itself.

The technique typically employs an ion-exchange column as the stationary phase and an aqueous eluent. For anion analysis, a hydroxide (B78521) or carbonate/bicarbonate eluent is commonly used. A key feature of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions, leading to improved sensitivity.

A study on the determination of sulfate in aromatic sulfonates utilized ion chromatography with on-line solid-phase extraction for sample cleanup. The method employed a sodium carbonate-sodium bicarbonate eluent and achieved a detection limit of 0.0106 mg/L for sulfate. Another fast IC method has been developed for the simultaneous determination of various sulfonic acids using a gradient elution with sodium hydroxide, methanol, and acetonitrile, achieving detection limits in the range of 0.06-0.16 µM.

Mass Spectrometry Approaches for Structure Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace analysis of this compound. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful analytical platform.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like sulfonates. In the negative ion mode, ESI-MS of this compound would be expected to produce a prominent ion corresponding to the deprotonated molecule, [C9H11O3S]-.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which provide structural information. For aromatic sulfonates, a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO2). The fragmentation pattern can help to confirm the identity of the compound and distinguish it from isomers.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This information is crucial for confirming the identity of the compound and for identifying unknown impurities.

Spectroscopic Characterization Techniques for Purity Assessment

Spectroscopic techniques provide valuable information about the chemical structure and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the sulfonate group (S=O stretching), the aromatic ring (C=C and C-H stretching), and the isopropyl group (C-H stretching). These spectra can be used to confirm the identity of the compound and to detect the presence of impurities that have different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide information about the number and connectivity of the protons and carbon atoms in the molecule, allowing for unambiguous structure confirmation and the identification of isomeric impurities.

Emerging Analytical Techniques for Complex Formulations

The analysis of this compound in complex formulations, such as detergents or industrial cleaners, can be challenging due to matrix interferences. Emerging analytical techniques are being developed to address these challenges.

Ultra-High-Performance Liquid Chromatography (UHPLC) , with its smaller particle size columns, offers faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. This can be particularly advantageous for resolving the analyte of interest from complex matrix components.

Two-dimensional liquid chromatography (2D-LC) provides significantly enhanced peak capacity by coupling two different chromatographic separation modes. This powerful technique can be used to separate the analyte from highly complex matrices, enabling accurate quantification even at low concentrations.

Computational Chemistry and Molecular Modeling of Sodium;4 Propan 2 Ylbenzenesulfonate

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is instrumental in understanding the geometry, electronic properties, and reactivity of molecules like sodium;4-propan-2-ylbenzenesulfonate.

While specific DFT studies focusing solely on this compound are not extensively documented in publicly available literature, research on analogous compounds such as sodium dodecylbenzenesulfonate (SDBS) provides valuable insights. nih.govresearchgate.net DFT calculations on the dodecylbenzenesulfonate anion (DBS-) have shown that it can bind stably with cations like Na+ in a bidentate fashion. nih.govresearchgate.net The binding energy is dependent on the solvent environment. nih.govresearchgate.net For instance, the interaction models for DBS- with cations have been optimized in both water and n-dodecane, revealing different binding energies. nih.govresearchgate.net

Furthermore, DFT studies have been employed to understand the interaction of such molecules at interfaces. At the air/water interface, the dodecylbenzenesulfonate anion forms a stable hydrated complex with water molecules. nih.govresearchgate.net The introduction of a cation like Na+ can disturb the structure of this hydrated complex. nih.govresearchgate.net A charge analysis from these DFT studies highlights the critical role of the hydration shell in the interactions between the sulfonate headgroup and the cation. nih.govresearchgate.net

These findings on a similar, albeit larger, molecule suggest that DFT studies on this compound would likely reveal detailed information about its molecular geometry, the distribution of electron density, and the nature of its interaction with water molecules and other solutes. Such studies are crucial for understanding its hydrotropic mechanism at a fundamental electronic level.

Molecular Dynamics (MD) Simulations of Hydrotrope-Solute-Solvent Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing a detailed picture of intermolecular interactions. youtube.com Classical MD simulations have been successfully applied to study the aggregation behavior of sodium cumene (B47948) sulfonate (SCS), an isomer of this compound, in aqueous solutions. acs.orgnih.gov

These simulations reveal that the self-aggregation of SCS is a key factor in its hydrotropic action. acs.orgnih.gov Below a certain concentration, known as the minimum hydrotrope concentration (MHC), SCS molecules are largely unaggregated. acs.org However, as the concentration increases beyond the MHC, significant aggregation of SCS molecules is observed. acs.org A closer look at these aggregates indicates that the clustering is primarily driven by the hydrophobic interactions between the isopropyl-benzene tails of the SCS molecules. acs.orgnih.gov

The effect of temperature on aggregation has also been explored through MD simulations. nih.gov These studies show that an increase in temperature can lead to the dehydration of the hydrophobic tail, which can influence the aggregation process. nih.gov Interestingly, the formation of aggregates appears to have little impact on the average number of hydrogen bonds between the SCS molecules and water. nih.gov

MD simulations are also invaluable for understanding how hydrotropes like this compound interact with poorly soluble solutes to enhance their solubility. nih.govnih.govresearchgate.netacs.org By simulating a three-component system of hydrotrope, solute, and water, researchers can observe the formation of hydrotrope-solute complexes. nih.govnih.govresearchgate.netacs.org The self-aggregation of the hydrotrope can create localized environments that are more favorable for the hydrophobic solute than the bulk aqueous solution. nih.govresearchgate.net

The insights from MD simulations are critical for understanding the mechanism of hydrotropy and for designing more effective hydrotropes for specific applications.

Predictive Modeling of Aggregation Behavior and Solubilization Capacity

Predictive modeling aims to forecast the behavior of a system based on its properties. In the context of this compound, this involves predicting its aggregation behavior and its capacity to solubilize other substances.

One of the key parameters that can be predicted is the minimum hydrotrope concentration (MHC), the concentration at which self-aggregation begins. acs.org Experimental techniques and MD simulations have been used to estimate the MHC of sodium cumene sulfonate. acs.orgresearchgate.net For instance, changes in the apparent and partial molal volumes of the hydrotrope as a function of concentration can indicate the onset of aggregation. nih.govresearchgate.net MD simulations have suggested an MHC for SCS to be around 0.185 mol dm⁻³. researchgate.net

The aggregation number, which is the average number of hydrotrope molecules in an aggregate, is another important parameter. While direct experimental determination can be challenging, computational methods are being developed to predict this value. For example, Quantitative Structure-Activity Relationship (QSAR) models combined with artificial neural networks (ANN) have been used to predict the aggregation numbers of other types of surfactants. nih.gov Such an approach could potentially be adapted for hydrotropes like this compound.

Predictive models for solubilization capacity are also of great interest. These models would aim to correlate the molecular structure of a hydrotrope and a solute with the extent to which the solute's solubility is enhanced. This would be a valuable tool for selecting the optimal hydrotrope for a given application.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity or a specific property. ecetoc.org This approach is widely used in drug discovery, toxicology, and environmental science. nih.govrsc.org

For this compound, QSAR models can be developed to predict its performance as a hydrotrope and its potential environmental fate. In terms of performance, a QSAR model could correlate molecular descriptors of the hydrotrope (e.g., size, shape, electronic properties) with its solubilization efficiency for a range of solutes. This would enable the in-silico screening of potential new hydrotrope molecules with improved performance.

QSAR studies on other benzenesulfonate (B1194179) derivatives have been conducted for various applications, demonstrating the feasibility of this approach for this class of compounds. nih.govresearchgate.net The development and application of robust QSAR models for this compound would provide a cost-effective and efficient means of evaluating its performance and ensuring its environmental safety. nih.govnih.gov

Applications of Sodium;4 Propan 2 Ylbenzenesulfonate in Industrial Chemical Processes and Material Science

Role as a Coupling Agent and Solubilizer in Multicomponent Formulations

Sodium;4-propan-2-ylbenzenesulfonate, commonly known as sodium cumenesulfonate, is a highly effective hydrotrope, a class of compounds that enhances the solubility of sparingly soluble substances in aqueous solutions. atamankimya.comdolphinpharma.comatamanchemicals.com This property makes it an invaluable coupling agent and solubilizer in a wide array of multicomponent formulations across various industries. atamanchemicals.comatamankimya.com Its primary function is to increase the solubility of non-polar or poorly soluble organic materials in water, thereby promoting the compatibility of otherwise immiscible ingredients within a single system. atamankimya.comatamanchemicals.com

The molecular structure of sodium cumenesulfonate is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. atamankimya.com The hydrophobic portion is a non-polar aromatic ring substituted with a propyl group, while the hydrophilic segment is an anionic sulfonate group with a sodium counter-ion. atamankimya.com This dual nature allows it to act as a bridge between aqueous and organic phases, effectively preventing phase separation and maintaining the homogeneity and stability of complex mixtures. atamanchemicals.comduorganics.in In concentrated liquid products, it also serves to reduce viscosity, making the formulations easier to process and handle. atamanchemicals.comalbright.com.au

The compound's ability to solubilize complex formulations is critical in the manufacturing of household and institutional cleaning products, personal care items, and industrial chemicals. atamankimya.comatamanchemicals.com By incorporating sodium cumenesulfonate, manufacturers can create clear, stable, and more concentrated liquid products, often without the need for organic solvents. atamanchemicals.comatamanchemicals.com

Table 1: Functional Properties of this compound in Formulations

PropertyDescriptionKey Applications
Hydrotrope Increases the solubility of sparingly soluble organic compounds in water.Concentrated liquid detergents, industrial cleaners, personal care products. atamankimya.comatamankimya.com
Coupling Agent Promotes the compatibility and stability of immiscible ingredients in a formulation. atamanchemicals.comatamanchemicals.comMulticomponent household and institutional cleaning products. atamanchemicals.com
Solubilizer Dissolves water-insoluble components to create a homogenous solution. atamankimya.comatamankimya.comHeavy-duty cleaners, wax strippers, dishwashing detergents. atamankimya.com
Viscosity Reducer Lowers the viscosity of concentrated liquid surfactant solutions. atamanchemicals.comalbright.com.auLiquid soaps, concentrated detergents. atamankimya.comatamanchemicals.com
Cloud Point Depressant Lowers the temperature at which a solution becomes cloudy (cloud point), ensuring clarity at higher temperatures. atamankimya.comalbright.com.auLiquid detergents and cleaners. atamankimya.com

Use in Detergent and Cleaning Formulations: Mechanism of Action

Sodium cumenesulfonate is a staple ingredient in both liquid and powdered detergent and cleaning formulations due to its multifaceted mechanism of action. atamankimya.comatamanchemicals.com As an anionic surfactant and, more importantly, a hydrotrope, it significantly enhances the performance and stability of cleaning products. atamankimya.comalbright.com.au Its primary role is to increase the solubility and effectiveness of the primary surfactants in the formulation. dolphinpharma.comalbright.com.au

A key function of sodium cumenesulfonate in cleaning products is its ability to enhance the solubilization of organic soils and greases. atamankimya.comatamanchemicals.com While not a primary cleaning agent itself, it assists the main surfactants in breaking down and removing oily and greasy residues from surfaces. dolphinpharma.comatamanchemicals.com

In addition to its role in liquid formulations, sodium cumenesulfonate is widely used as an anti-caking agent in the production of powdered detergents. atamankimya.comatamankimya.comatamanchemicals.com Caking is an undesirable phenomenon in powdered products where particles agglomerate into hard lumps, affecting the product's flowability, solubility, and consumer appeal.

Sodium cumenesulfonate helps prevent caking in spray-dried detergents by modifying the crystal structure of the detergent particles and absorbing excess moisture. atamanchemicals.com This ensures that the powdered detergent remains free-flowing and dissolves readily in water, maintaining its efficacy and ease of use for the consumer. atamanchemicals.com

Table 2: Applications in Detergent Formulations

Formulation TypePrimary FunctionMechanism
Liquid Detergents Hydrotrope, Solubilizer, Viscosity ReducerIncreases surfactant solubility, prevents phase separation, and lowers viscosity for stable, concentrated liquids. atamanchemicals.comalbright.com.au
Powdered Detergents Anti-caking AgentPrevents particles from clumping, ensuring the powder remains free-flowing. atamankimya.comatamanchemicals.com
Heavy-Duty Cleaners Coupling Agent, SolubilizerEnables high concentrations of builders and surfactants to dissolve greasy soils. dolphinpharma.comatamanchemicals.comatamanchemicals.com
Dishwashing Liquids Solubilizer, Cloud Point DepressantEnhances grease-cutting performance and maintains product clarity. atamankimya.comatamanchemicals.com

Application in Textile Processing and Metalworking

The utility of this compound extends into specialized industrial processes such as textile manufacturing and metalworking. atamanchemicals.comduorganics.in In these fields, its properties as a surfactant, wetting agent, and stabilizer are highly valued. dolphinpharma.comatamanchemicals.com

In both textile and metalworking applications, proper preparation of the substrate surface is critical for subsequent processes. Sodium cumenesulfonate functions as an effective wetting agent by reducing the surface tension of aqueous solutions. dolphinpharma.com This allows liquids to spread more evenly and penetrate surfaces more efficiently. dolphinpharma.com

In metalworking and cleaning, this enhanced wetting ensures that cleaning solutions or electroplating baths have uniform contact with the metal surface, which is crucial for removing residues and achieving consistent, high-quality coatings. dolphinpharma.comduorganics.in It helps in the uniform deposition of metal layers during electroplating by ensuring the bath solution is stable and covers intricate parts completely. duorganics.in For textiles, it is used as a cleaning and washing agent, preparing the fabric for further treatments. atamanchemicals.comatamanchemicals.com

In the textile industry, sodium cumenesulfonate is utilized in various treatments, including dyeing and finishing, to improve the stability of formulations. atamanchemicals.comduorganics.in It can act as an impregnating agent, helping chemicals to be absorbed uniformly into the fabric. atamanchemicals.com Its ability to act as a stabilizer and solubilizer is beneficial in maintaining the homogeneity of dye baths and finishing solutions, which may contain a complex mixture of dyes, pigments, and other functional chemicals. duorganics.in This ensures consistent results in the final appearance and performance of the textile product. duorganics.in

Utilization in Oilfield Chemicals and Enhanced Oil Recovery (EOR)

This compound is a significant component in various oilfield chemical formulations, where its primary role is to act as a hydrotrope and viscosity reducer. researchgate.netresearchgate.netnih.gov It is incorporated into drilling fluids, completion fluids, and stimulation fluids to improve the solubility and compatibility of different components within the formulation, particularly in complex brine environments. nih.govyoutube.comresearchgate.net

In the context of Enhanced Oil Recovery (EOR), the application of this compound is centered on its ability to improve the performance of chemical flooding techniques, such as surfactant-polymer (SP) flooding. youtube.comresearchgate.net EOR methods are critical for maximizing oil extraction from reservoirs after primary and secondary recovery phases have been exhausted. researchgate.net

Detailed Research Findings:

The effectiveness of SP flooding hinges on the synergy between surfactants, which reduce the interfacial tension (IFT) between oil and water, and polymers, which increase the viscosity of the injection fluid to improve sweep efficiency. youtube.comresearchgate.net However, the surfactants used in these formulations can often be sensitive to high salinity and temperature, leading to precipitation or phase separation, which diminishes their effectiveness. nih.gov

This is where the role of a hydrotrope like this compound becomes crucial. By increasing the solubility of the primary surfactant in the brine, it helps to maintain a stable, single-phase solution, preventing the surfactant from precipitating out. researchgate.nete3s-conferences.org This ensures that the surfactant can effectively reach the oil-water interface to lower the IFT. nih.gov

Molecular dynamics simulations have shown that sodium cumenesulfonate molecules can form aggregates that encapsulate hydrophobic molecules, thereby increasing their solubility in an aqueous environment. nih.govresearchgate.net This mechanism is key to its function in EOR formulations, where it can help to solubilize the hydrocarbon components of crude oil, further aiding in their mobilization.

Furthermore, this compound acts as a viscosity reducer for concentrated surfactant solutions, which can be beneficial for the handling and injection of EOR fluids. researchgate.net While direct, extensive research on this compound as the sole or primary EOR agent is limited, its function as a critical enabling component in complex surfactant systems is well-established within the industry.

Table 1: Role of this compound in Oilfield Applications

Application Area Specific Function of this compound Benefit in Oilfield Operations
Drilling Fluids Hydrotrope, Viscosity Reducer Maintains fluid stability and improves flow characteristics.
Completion Fluids Solubilizer Ensures compatibility of various additives.
Stimulation Fluids Coupling Agent Improves the effectiveness of acidizing and fracturing treatments.
Enhanced Oil Recovery (EOR) Surfactant Solubilizer, Co-surfactant Prevents surfactant precipitation, maintains low interfacial tension, and can form microemulsions to mobilize trapped oil. rjptonline.org

Functionality in Polymer Synthesis and Modification as an Emulsifier

In the realm of polymer science, this compound serves as a surfactant and stabilizer, although its primary role is often that of a hydrotrope rather than a classical emulsifier in emulsion polymerization. Emulsion polymerization is a process where a monomer or a mixture of monomers is polymerized in an aqueous medium with the aid of an emulsifier to form a stable dispersion of polymer particles, known as a latex. youtube.comyoutube.com

The selection of the emulsifier is a critical factor that influences the polymerization kinetics, particle size, and the final properties of the latex. researchgate.net While anionic surfactants are commonly used as emulsifiers, the specific use of this compound in this capacity is not as extensively documented as other surfactants like sodium dodecyl sulfate (B86663).

Detailed Research Findings:

The function of this compound in polymer systems is primarily to increase the solubility and stability of other components, such as monomers or other surfactants, in the aqueous phase. researchgate.nete3s-conferences.org Its hydrotropic nature allows it to prevent the phase separation of less soluble monomers, ensuring a more uniform polymerization environment.

Research into the modification of existing polymers has also explored the use of this compound. For instance, in the preparation of polymer-modified mortars, the addition of a latex can enhance properties like flexibility and adhesion. researchgate.net The stability of this latex, which can be influenced by hydrotropes, is crucial for the performance of the final composite material.

Table 2: Properties of this compound Relevant to Polymer Systems

Property Relevance in Polymer Synthesis and Modification
Hydrotropic Nature Increases the solubility of monomers and other additives in the aqueous phase.
Surfactant Activity Can contribute to the stabilization of polymer particles (latex).
Viscosity Reduction Can modify the viscosity of concentrated polymer dispersions.
Electrolyte Tolerance Improves the stability of formulations in the presence of salts.

Q & A

Basic: What are the standard methods for synthesizing sodium 4-propan-2-ylbenzenesulfonate, and how can purity be validated?

Answer:
Synthesis typically involves sulfonation of cumene (4-isopropylbenzene) using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Key steps include temperature control (50–70°C) to avoid over-sulfonation and subsequent crystallization for purification .
Purity Validation:

  • Ion-pair chromatography with sodium 1-octanesulfonate as a counterion (Mobile phase: methanol/buffer pH 4.6) .
  • Elemental analysis (C, H, S, Na) to confirm stoichiometry .
  • FTIR to verify sulfonate group absorption bands (~1180–1200 cm⁻¹ for S=O stretching) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and isopropyl group splitting (δ 1.2–1.4 ppm) .
    • ¹³C NMR confirms sulfonate attachment via deshielded aromatic carbons .
  • X-ray Diffraction (XRD):
    Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Advanced: How can researchers optimize synthesis yields while minimizing byproducts like disulfonated derivatives?

Answer:

  • Reaction Monitoring: Use HPLC-MS to track intermediate formation and adjust sulfonation time dynamically .
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) reduce unintended electrophilic substitution .
  • Statistical Design: Apply a Box-Behnken design to optimize temperature, acid concentration, and stoichiometry .

Advanced: How should contradictions in surfactant interaction data (e.g., micelle size vs. viscosity) be resolved?

Answer:

  • Multi-technique validation:
    • Dynamic Light Scattering (DLS) for micelle hydrodynamic diameter .
    • Rheometry to measure viscosity changes under shear stress .
    • Small-Angle X-ray Scattering (SAXS) to correlate micelle morphology with bulk properties .
  • Control variables (pH, ionic strength) to isolate confounding factors .

Advanced: What challenges arise in crystallizing sodium 4-propan-2-ylbenzenesulfonate, and how are they addressed?

Answer:

  • Challenges: Hygroscopicity and polymorphism due to sodium’s high charge density .
  • Solutions:
    • Anti-solvent diffusion with ethanol/water mixtures to slow crystallization .
    • Cryocrystallography at 100 K to stabilize lattice structure .
    • TWINABS (in SHELX) for refining twinned crystals .

Advanced: What methodologies are recommended for studying its environmental behavior (e.g., biodegradation)?

Answer:

  • OECD 301F Test: Aerobic biodegradation in activated sludge, monitoring sulfonate degradation via IC-MS .
  • QSAR Modeling: Predict ecotoxicity using logP and electronic parameters (e.g., sulfonate group’s Hammett σ value) .

Advanced: How can researchers resolve discrepancies in reported solubility data across solvents?

Answer:

  • Standardized Protocols:
    • Use shake-flask method with saturated solutions filtered through 0.22 µm membranes .
    • Quantify dissolved sodium via ICP-OES to avoid interference from organic impurities .
  • Thermodynamic Modeling: Hansen solubility parameters to predict solvent compatibility .

Basic: What safety protocols are critical when handling sodium 4-propan-2-ylbenzenesulfonate?

Answer:

  • PPE: Nitrile gloves and goggles to prevent skin/eye irritation from sulfonate salts .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfuric acid fumes .
  • Waste Disposal: Neutralize acidic byproducts before aqueous disposal .

Advanced: How does its performance as a surfactant compare to structurally similar compounds (e.g., sodium dodecylbenzenesulfonate)?

Answer:

  • Critical Micelle Concentration (CMC): Measure via surface tension tensiometry ; shorter alkyl chains (isopropyl vs. dodecyl) increase CMC .
  • Thermal Stability: TGA-DSC reveals decomposition temperatures (~250°C for sodium 4-propan-2-ylbenzenesulfonate vs. ~300°C for dodecyl derivatives) .

Advanced: What computational tools are suitable for modeling its interactions with biomembranes?

Answer:

  • Molecular Dynamics (MD): GROMACS with CHARMM36 force field to simulate lipid bilayer penetration .
  • Docking Studies: AutoDock Vina to predict binding affinity with membrane proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.